molecular formula C19H21N3O5 B13933707 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione

Katalognummer: B13933707
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: YHCSVEJVPNJOJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both piperidinyl and isoindoline-dione moieties, which contribute to its diverse chemical properties and reactivity.

Eigenschaften

Molekularformel

C19H21N3O5

Molekulargewicht

371.4 g/mol

IUPAC-Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-(hydroxymethyl)piperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C19H21N3O5/c23-10-11-5-7-21(8-6-11)12-1-2-13-14(9-12)19(27)22(18(13)26)15-3-4-16(24)20-17(15)25/h1-2,9,11,15,23H,3-8,10H2,(H,20,24,25)

InChI-Schlüssel

YHCSVEJVPNJOJB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

The preparation of this compound involves multi-step organic synthesis, primarily focusing on the construction of the isoindoline-1,3-dione scaffold and subsequent functionalization with the piperidinyl substituents. The key synthetic strategies are derived from patent literature and chemical building block suppliers, reflecting state-of-the-art methodologies.

Synthetic Route Summary

Step Description Key Reagents/Conditions Outcome
1 Synthesis of isoindoline-1,3-dione core Phthalic anhydride + amine derivatives under reflux Formation of isoindoline-1,3-dione intermediate
2 Introduction of 2,6-dioxopiperidin-3-yl substituent Reaction with 3-aminoglutarimide or protected analogs Substitution at 2-position
3 Attachment of 4-(hydroxymethyl)piperidin-1-yl group at 5-position Nucleophilic substitution or Buchwald-Hartwig amination Functionalization at 5-position
4 Purification and characterization Chromatography, recrystallization High purity compound (>95%)

Detailed Synthetic Procedure

Preparation of Isoindoline-1,3-dione Core

The synthesis begins with the condensation of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione scaffold. This step typically involves heating phthalic anhydride with the amine under reflux in a suitable solvent such as acetic acid or toluene, promoting cyclization to the imide structure.

Functionalization at the 2-Position

The 2-position substitution with the 2,6-dioxopiperidin-3-yl moiety is achieved by reacting the isoindoline-1,3-dione intermediate with 3-aminoglutarimide or its derivatives. This nucleophilic substitution or amidation step is often facilitated by activating agents or under basic conditions to ensure selective attachment.

Purification and Characterization

After synthesis, the compound is purified using chromatographic techniques such as flash column chromatography or preparative HPLC. Final products are characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity, typically achieving ≥95% purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetic acid, toluene, DMF Solvent choice affects yield and purity
Temperature 80–120 °C Reflux conditions common
Catalysts Pd-based catalysts (for amination) Used in Buchwald-Hartwig coupling
Reaction Time 4–24 hours Dependent on step and scale
Purification Silica gel chromatography, recrystallization Ensures high purity

Chirality and Isomer Considerations

The compound contains chiral centers, especially in the piperidinyl substituent. Synthetic routes often aim to obtain chirally pure or substantially chirally pure products, as indicated in patent WO1999047512A1. Enantiomeric purity is critical for biological activity and is typically controlled by using chiral starting materials or resolution techniques.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations
Direct condensation and substitution Stepwise assembly from phthalic anhydride and amines Straightforward, scalable Requires careful control of reaction conditions
Palladium-catalyzed amination Buchwald-Hartwig coupling for piperidine attachment High regioselectivity, good yields Requires expensive catalysts and inert atmosphere
Use of protected intermediates Protecting groups on hydroxymethyl or amine functionalities Prevents side reactions, improves purity Additional steps for protection/deprotection

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione include:

Uniqueness

The uniqueness of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of piperidinyl and isoindoline-dione moieties allows for diverse applications and makes it a valuable compound for scientific research .

Biologische Aktivität

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione, also known by its CAS number 2229717-49-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O5
  • Molecular Weight : 371.39 g/mol
  • Purity : > 96%
  • SMILES Notation : O=C1N(C2C(NC(CC2)=O)=O)C(C3=CC(N4CCC(CO)CC4)=CC=C31)=O

The compound features a complex structure that includes piperidine and isoindoline moieties, which are often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The National Cancer Institute (NCI) has conducted extensive screenings to evaluate its potential as an anticancer agent.

In Vitro Studies

In vitro assays have demonstrated significant cytotoxic effects against a range of human tumor cell lines. Notably:

  • GI50 Values : The compound exhibited mean GI50 values around 15.72 µM across multiple cancer cell lines, indicating effective growth inhibition.
  • Specific Cell Lines :
    • Non-small cell lung cancer (HOP-62): GP = -17.47%
    • CNS cancer (SF-539): GP = -49.97%
    • Melanoma (MDA-MB-435): GP = -22.59%
    • Ovarian cancer (OVCAR-8): GP = -27.71%
    • Prostate cancer (DU-145): GP = -44.35%
    • Breast cancer (MDA-MB-468): GP = -15.65%

These results suggest that the compound may be particularly potent against CNS and prostate cancers.

Cell LineGI50 Value (µM)Growth Inhibition (%)
HOP-62<10-17.47
SF-539<10-49.97
MDA-MB-435<10-22.59
OVCAR-8<10-27.71
DU-145<10-44.35
MDA-MB-468<10-15.65

The mechanism through which this compound exerts its anticancer effects is still under investigation, but preliminary findings suggest:

  • Inhibition of Cell Proliferation : The compound appears to inhibit key pathways involved in cell cycle progression.
  • Induction of Apoptosis : Evidence indicates that the compound may promote apoptotic pathways in cancer cells.
  • Targeting Specific Proteins : The compound has been suggested to interact with proteins involved in tumor growth regulation, such as IKAROS Family Zinc Finger proteins, which play a role in hematopoiesis and immune response.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal evaluated the compound's effects on different cancer cell lines using a single-dose assay across approximately sixty lines:

  • The study reported an average cell growth inhibition rate of 12.53% across tested lines.
  • Further evaluations indicated that the compound could serve as a lead candidate for developing new synthetic agents aimed at treating resistant forms of cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.